molecular formula C10H10N2 B13933554 5-(Cyclopropylethynyl)pyridin-2-amine

5-(Cyclopropylethynyl)pyridin-2-amine

Cat. No.: B13933554
M. Wt: 158.20 g/mol
InChI Key: KMVNXXMZKRMKPU-UHFFFAOYSA-N
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Description

5-(Cyclopropylethynyl)pyridin-2-amine is a chemical compound with the molecular formula C10H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a cyclopropylethynyl group attached to the pyridine ring. The presence of this group imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylethynyl)pyridin-2-amine typically involves the introduction of the cyclopropylethynyl group to the pyridine ring. One common method is the cross-coupling reaction, where a cyclopropylacetylene is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylethynyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-(Cyclopropylethynyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylethynyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethynyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine, 5-(2-cyclopropylethynyl): A closely related compound with similar chemical properties.

    5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine: Another pyridine derivative with distinct functional groups.

Uniqueness

5-(Cyclopropylethynyl)pyridin-2-amine is unique due to the presence of the cyclopropylethynyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-(2-cyclopropylethynyl)pyridin-2-amine

InChI

InChI=1S/C10H10N2/c11-10-6-5-9(7-12-10)4-3-8-1-2-8/h5-8H,1-2H2,(H2,11,12)

InChI Key

KMVNXXMZKRMKPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=CN=C(C=C2)N

Origin of Product

United States

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